![molecular formula C8H12N4O B1477975 5-(Azidomethyl)-4-methyl-2-propyl-1,3-oxazole CAS No. 1803572-09-9](/img/structure/B1477975.png)
5-(Azidomethyl)-4-methyl-2-propyl-1,3-oxazole
Overview
Description
5-(Azidomethyl)-4-methyl-2-propyl-1,3-oxazole (AMPO) is an organic compound with a wide range of applications in scientific research. It is a versatile and useful reagent in organic synthesis, biochemistry, and molecular biology. AMPO is used in the preparation of various biologically active compounds, such as drugs and natural products. AMPO is also used in the synthesis of polymers and other materials. In addition, AMPO has been used in the development of novel analytical techniques, such as mass spectrometry and chromatography.
Scientific Research Applications
Microwave-Assisted Synthesis
5-(Azidomethyl)-4-methyl-2-propyl-1,3-oxazole and its derivatives have been utilized in microwave-assisted synthesis. This method, involving 1,3-dipolar cycloaddition, is effective for creating a series of 1,2,3-triazole derivatives. These derivatives are structurally characterized through various spectroscopic and physical methods, indicating the versatility of this compound in synthesizing novel organic structures (Dürüst & Karakuş, 2017).
Photochemical Cycloadditions
The compound has also been a part of photochemical cycloaddition studies. These reactions typically involve the formation of oxazoles through processes like 1,3-dipolar cycloaddition, highlighting the compound's role in photochemical transformation and synthesis of heterocyclic compounds (Schmid et al., 1974).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. Research shows that derivatives of this compound, particularly those involving oxazoles, can significantly reduce the corrosion rate of mild steel in certain environments. These studies combine experimental techniques with quantum chemical calculations, demonstrating the potential of these derivatives as corrosion inhibitors (Rahmani et al., 2018).
properties
IUPAC Name |
5-(azidomethyl)-4-methyl-2-propyl-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-3-4-8-11-6(2)7(13-8)5-10-12-9/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPJMTKTIDAGGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(O1)CN=[N+]=[N-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azidomethyl)-4-methyl-2-propyl-1,3-oxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.